molecular formula C12H13ClOS B13208889 2-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one

2-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one

Cat. No.: B13208889
M. Wt: 240.75 g/mol
InChI Key: VBUXXZKZJYYUHK-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one is an organic compound with the molecular formula C12H13ClOS It is a derivative of cyclohexanone, where a 3-chlorophenylsulfanyl group is attached to the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 3-chlorophenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and to ensure efficient use of raw materials.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Amines or thiols; reactions are often carried out in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one
  • 2-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-one
  • 2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one

Uniqueness

2-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one is unique due to the specific positioning of the chlorophenyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C12H13ClOS

Molecular Weight

240.75 g/mol

IUPAC Name

2-(3-chlorophenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C12H13ClOS/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h3-5,8,12H,1-2,6-7H2

InChI Key

VBUXXZKZJYYUHK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)SC2=CC(=CC=C2)Cl

Origin of Product

United States

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